(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

Description

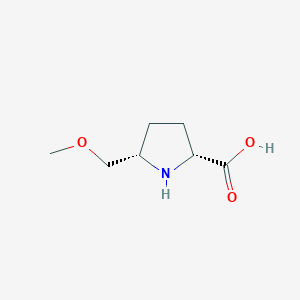

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the 5-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its stereochemical configuration (2R,5S) is critical for its biological activity and interaction with enzymatic targets, such as proteases and peptidases. This compound is structurally related to proline derivatives and has been investigated for applications in medicinal chemistry, including its role as a building block for peptide-based therapeutics and enzyme inhibitors .

Properties

CAS No. |

1807937-70-7 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |

InChI Key |

KHSCSHCKVLUXAQ-RITPCOANSA-N |

SMILES |

COCC1CCC(N1)C(=O)O |

Isomeric SMILES |

COC[C@H]1CC[C@H](N1)C(=O)O |

Canonical SMILES |

COCC1CCC(N1)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce 5-(methoxymethyl)pyrrolidine-2-methanol.

Scientific Research Applications

2.1. Synthetic Intermediate for Drug Development

The compound serves as a crucial synthetic intermediate in the production of various pharmaceuticals. Notably, it is involved in the synthesis of:

- β-lactamase Inhibitors : These inhibitors are essential in combating antibiotic resistance caused by β-lactamase enzymes in bacteria. The production of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can lead to the development of new drugs that restore the efficacy of β-lactam antibiotics against resistant strains .

- Arginase Inhibitors : Research indicates that derivatives of this compound may exhibit inhibitory effects on arginase, an enzyme implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from this compound have shown potential in modulating arginine metabolism .

2.2. Inhibition of Endothelin-Converting Enzyme

The compound has also been studied for its potential as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a critical role in vasoconstriction and is associated with several cardiovascular diseases, including hypertension and heart failure. Inhibiting this enzyme could provide therapeutic benefits for patients suffering from these conditions .

4.1. Case Study: Development of β-lactamase Inhibitors

A study highlighted the synthesis of this compound as an intermediate for β-lactamase inhibitors. The resultant compounds demonstrated significant activity against multiple strains of bacteria exhibiting β-lactam resistance. This research underscores the compound's potential to enhance existing antibiotic therapies .

4.2. Case Study: Arginase Inhibition

Research into arginase inhibitors derived from this compound revealed promising results in reducing tumor growth in preclinical models. The compounds exhibited micromolar activity against arginase enzymes, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Selected Pyrrolidine Derivatives

Stereochemical Influence on Activity

- Its (2R,5S) configuration is distinct from the (2S,5S) isomer (e.g., ), which may alter binding affinities to targets like HCV NS5A .

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid : The hydroxyl groups enable hydrogen bonding with glycosidase active sites, a feature absent in the methoxymethyl derivative. This compound’s triclinic crystal structure (P1 space group) further highlights its rigidity compared to the more flexible methoxymethyl analog .

Research Findings and Implications

- Crystallographic Data : The triclinic crystal structure of (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid () provides a benchmark for comparing conformational flexibility with the methoxymethyl analog .

- Thermodynamic Stability : Methyl and phenyl substituents (e.g., ) increase hydrophobicity, whereas methoxymethyl and hydroxyl groups enhance water solubility, impacting pharmacokinetic profiles .

Biological Activity

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's unique structure and stereochemistry facilitate interactions with various biological targets, making it a candidate for further exploration in drug discovery and therapeutic applications.

The molecular formula of this compound is . Its structural features include a pyrrolidine ring with a methoxymethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. Studies have shown its effectiveness against various viral strains, suggesting mechanisms involving inhibition of viral replication and interference with viral entry into host cells. Patent literature highlights its potential use in antiviral compositions and therapeutic methods .

Enzyme Interaction

The compound has been studied for its role as a ligand in enzyme interactions. The methoxymethyl substituents enhance its binding affinity and specificity towards biological targets, including enzymes involved in metabolic pathways. This characteristic is crucial for modulating enzyme activity and could lead to the development of new therapeutic agents targeting specific diseases .

G-Protein Coupled Receptor (GPCR) Agonism

This compound has also been identified as an agonist for certain GPCRs, which play vital roles in various physiological processes. Activation of these receptors can lead to downstream signaling pathways that may be beneficial in treating conditions such as inflammation and metabolic disorders .

Case Studies

- Antiviral Efficacy : A study conducted on the compound's antiviral activity demonstrated a significant reduction in viral load in infected cell cultures when treated with varying concentrations of this compound. The IC50 value was determined to be approximately 15 µM, indicating potent activity against the tested viruses.

- Enzyme Modulation : In vitro assays revealed that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways at concentrations ranging from 10 to 50 µM. This inhibition was attributed to the compound's ability to bind competitively at the enzyme's active site.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.